tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl piperidine-1-carboxylate derivatives and their synthesis, characterization, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) analyses are also employed to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation, conjugate addition, and isomerization, to yield compounds with potential pharmacological activities. For example, the asymmetric synthesis of a piperidine-1,3-dicarboxylate derivative involved diastereoselective reduction and isomerization steps, proving useful for the synthesis of nociceptin antagonists . Kinetic resolution techniques have also been applied to these derivatives to obtain homochiral compounds, which are valuable in drug synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as nitro, amino, or oxadiazolyl groups can affect the compound's reactivity and stability. The thermal properties, solubility, and crystallinity are characterized using various analytical techniques, and the compounds' stability is often evaluated through thermal analyses . The molecular electrostatic potential and frontier molecular orbitals are studied using computational methods to predict reactivity and interaction with biological targets .
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : This compound is used as an intermediate in the synthesis of various biologically active compounds .
- Method of Application : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of this compound can lead to the production of various biologically active compounds .
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Scientific Field: Drug Synthesis
- Application : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
- Method of Application : The compound is used in specific precursor chemicals for fentanyl manufacture .
- Results or Outcomes : The use of this compound in the synthesis of fentanyl and its analogues has led to it being placed under international control .
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Scientific Field: Illicit Drug Synthesis
- Application : This compound is used in the most common synthesis routes for illicit fentanyl manufacture .
- Method of Application : The compound is used as a precursor in the synthesis of fentanyl and its analogues .
- Results or Outcomes : The use of this compound in illicit drug synthesis has led to it being placed under international control .
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Scientific Field: Biologically Active Compounds Synthesis
- Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Method of Application : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of this compound can lead to the production of various biologically active compounds .
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Scientific Field: Illicit Drug Synthesis
- Application : This compound is used in the most common synthesis routes for illicit fentanyl manufacture .
- Method of Application : The compound is used as a precursor in the synthesis of fentanyl and its analogues .
- Results or Outcomes : The use of this compound in illicit drug synthesis has led to it being placed under international control .
-
Scientific Field: Biologically Active Compounds Synthesis
- Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Method of Application : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of this compound can lead to the production of various biologically active compounds .
Safety And Hazards
Future Directions
The compound is used as a precursor in the synthesis of fentanyl and its analogues. Given the opioid crisis in North America, there is a need for stricter control over the precursors used in the synthesis of such substances . The compound’s use in PROTAC development for targeted protein degradation also suggests potential applications in the field of drug development .
properties
IUPAC Name |
tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFNKTIJBMXYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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